4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)
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Overview
Description
4,4’-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a hexane backbone with two hydroxybenzoic acid groups connected via ether linkages. Its molecular structure allows for diverse chemical reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid) typically involves the reaction of 1,6-dibromohexane with 2-hydroxybenzoic acid under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of the 2-hydroxybenzoic acid displace the bromine atoms on the hexane chain, forming the desired ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4,4’-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid) involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile: Similar structure but with nitrile groups instead of hydroxyl groups.
Hexamidine diisethionate: Contains similar ether linkages but different functional groups and applications.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in research and industry .
Properties
CAS No. |
136158-28-6 |
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Molecular Formula |
C20H22O8 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[6-(4-carboxy-3-hydroxyphenoxy)hexoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C20H22O8/c21-17-11-13(5-7-15(17)19(23)24)27-9-3-1-2-4-10-28-14-6-8-16(20(25)26)18(22)12-14/h5-8,11-12,21-22H,1-4,9-10H2,(H,23,24)(H,25,26) |
InChI Key |
XHRNBOXTOXSWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCCOC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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